molecular formula C10H13ClO2 B13961268 2-(4-Chloro-2-ethylphenoxy)ethanol CAS No. 53347-13-0

2-(4-Chloro-2-ethylphenoxy)ethanol

Cat. No.: B13961268
CAS No.: 53347-13-0
M. Wt: 200.66 g/mol
InChI Key: UKFLXEYTPUSQPW-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-ethylphenoxy)ethanol is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . It is characterized by the presence of a chloro-substituted phenoxy group attached to an ethanol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-ethylphenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-chloro-2-ethylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-ethylphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-ethylphenoxy)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-ethylphenoxy)ethanol involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. It may also interact with enzymes and proteins, leading to inhibition of their activity and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-ethylphenoxy)ethanol is unique due to the presence of both a chloro and an ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

53347-13-0

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-(4-chloro-2-ethylphenoxy)ethanol

InChI

InChI=1S/C10H13ClO2/c1-2-8-7-9(11)3-4-10(8)13-6-5-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

UKFLXEYTPUSQPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OCCO

Origin of Product

United States

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